![molecular formula C17H17N3O7 B11100482 N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B11100482.png)
N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-[(E)-1-(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]-3,4,5-TRIMETHOXYBENZOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]-3,4,5-TRIMETHOXYBENZOHYDRAZIDE typically involves the condensation of 4-hydroxy-3-nitrobenzaldehyde with 3,4,5-trimethoxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]-3,4,5-TRIMETHOXYBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’~1~-[(E)-1-(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]-3,4,5-TRIMETHOXYBENZOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]-3,4,5-TRIMETHOXYBENZOHYDRAZIDE involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological macromolecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-nitrophenylacetic acid: Shares the 4-hydroxy-3-nitrophenyl moiety but lacks the hydrazone linkage.
4-Hydroxy-3-nitroacetophenone: Similar aromatic structure but different functional groups.
Indole derivatives: Structurally different but often used in similar biological applications.
Uniqueness
N’~1~-[(E)-1-(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]-3,4,5-TRIMETHOXYBENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and methoxy groups, along with the hydrazone linkage, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C17H17N3O7 |
|---|---|
Molecular Weight |
375.3 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C17H17N3O7/c1-25-14-7-11(8-15(26-2)16(14)27-3)17(22)19-18-9-10-4-5-13(21)12(6-10)20(23)24/h4-9,21H,1-3H3,(H,19,22)/b18-9+ |
InChI Key |
HIVPRLVDSMBLLB-GIJQJNRQSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC(=C(C=C2)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



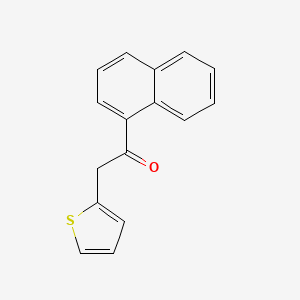
![6-[4-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11100428.png)
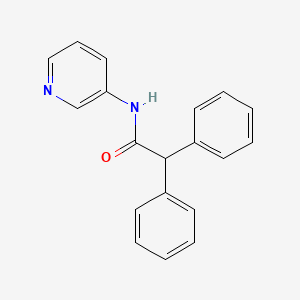

![2-Amino-4-(4-chlorophenyl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11100432.png)
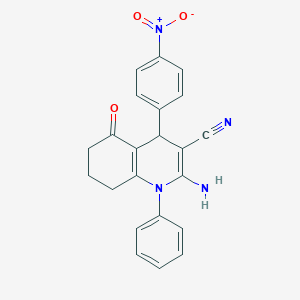
![N-[2-(benzylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide](/img/structure/B11100438.png)
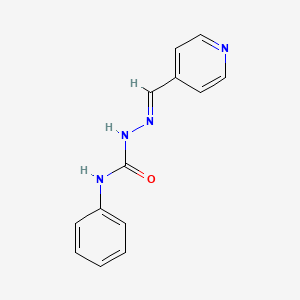
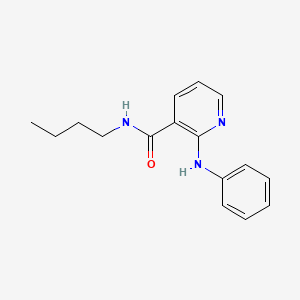
![Propan-2-yl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11100466.png)
![2-[(2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanoyl)amino]hexanoate](/img/structure/B11100467.png)
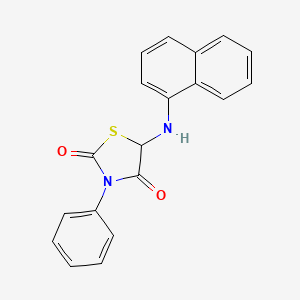
![ethyl 6-amino-5-cyano-2-{[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]methyl}-4-(thiophen-2-yl)-4H-pyran-3-carboxylate](/img/structure/B11100473.png)
